molecular formula C21H29NO B10766559 (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5

Katalognummer: B10766559
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: NBMMIBNZVQFQEO-KYZKPFKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5 is a synthetic compound belonging to the class of organic compounds known as n-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 1-position. This particular compound is characterized by the presence of a pentyl group at the 1-position of the indole ring and a tetramethylcyclopropyl group attached to the methanone moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5 typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole core is then alkylated at the 1-position using pentyl bromide in the presence of a strong base such as sodium hydride.

    Cyclopropylation: The final step involves the introduction of the tetramethylcyclopropyl group. This can be achieved through a cyclopropanation reaction using a suitable cyclopropylating agent such as diiodomethane in the presence of a zinc-copper couple.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methanone carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5 involves its interaction with specific molecular targets, such as cannabinoid receptors CB1 and CB2. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in cellular processes such as calcium ion homeostasis and reactive oxygen species biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    UR-144: A synthetic cannabinoid with a similar structure but lacking the deuterium atoms.

    AM-2201: Another synthetic cannabinoid with a different alkyl chain at the 1-position of the indole ring.

    JWH-018: A well-known synthetic cannabinoid with a naphthoyl group instead of the tetramethylcyclopropyl group.

Uniqueness

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5 is unique due to the presence of the deuterium atoms, which can influence its metabolic stability and pharmacokinetic properties. This makes it a valuable compound for studying the effects of isotopic substitution on the biological activity of synthetic cannabinoids.

Eigenschaften

Molekularformel

C21H29NO

Molekulargewicht

316.5 g/mol

IUPAC-Name

(2,4,5,6,7-pentadeuterio-1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone

InChI

InChI=1S/C21H29NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h8-9,11-12,14,19H,6-7,10,13H2,1-5H3/i8D,9D,11D,12D,14D

InChI-Schlüssel

NBMMIBNZVQFQEO-KYZKPFKSSA-N

Isomerische SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H]

Kanonische SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.